N-[4-(4-Bromo-phenyl)-1H-imidazol-2-yl]-acetamide is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties.
The compound can be classified under organic compounds, specifically as an acetamide derivative with a bromophenyl substituent on an imidazole ring. Its molecular formula is and it has a molecular weight of approximately 268.11 g/mol. The presence of the bromine atom enhances its reactivity, making it suitable for various synthetic applications in pharmaceutical chemistry.
The synthesis of N-[4-(4-Bromo-phenyl)-1H-imidazol-2-yl]-acetamide typically involves several key steps:
These methods have been documented in various studies focusing on imidazole derivatives and their biological activities .
The molecular structure of N-[4-(4-Bromo-phenyl)-1H-imidazol-2-yl]-acetamide features:
The structural representation can be summarized as follows:
This compound exhibits significant structural complexity due to its heterocyclic nature and substituents.
N-[4-(4-Bromo-phenyl)-1H-imidazol-2-yl]-acetamide can undergo various chemical reactions, including:
These reactions are crucial for developing new derivatives with enhanced biological activities .
The mechanism of action for compounds like N-[4-(4-Bromo-phenyl)-1H-imidazol-2-yl]-acetamide often involves interaction with biological targets such as enzymes or receptors. The imidazole ring can act as a proton donor or acceptor, facilitating interactions with active sites on proteins.
Research indicates that imidazole derivatives may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, thus showcasing their potential as therapeutic agents . The specific pathways depend on the target organism or disease state being addressed.
N-[4-(4-Bromo-phenyl)-1H-imidazol-2-yl]-acetamide exhibits several notable physical and chemical properties:
N-[4-(4-Bromo-phenyl)-1H-imidazol-2-yl]-acetamide has potential applications in various scientific fields:
Research continues to explore its full potential in these areas, contributing to advancements in drug discovery and development .
Heterocyclic frameworks serve as indispensable structural backbones in pharmaceutical agents, with nitrogen-containing variants exhibiting unparalleled dominance. Statistical analyses reveal that over 85% of biologically active compounds incorporate heterocyclic motifs, primarily due to their ability to engage in diverse non-covalent interactions with biological targets—including hydrogen bonding, π-stacking, and van der Waals forces [2]. Among these, imidazole derivatives occupy a privileged position, exemplified by their presence in antifungal agents (ketoconazole), proton pump inhibitors (omeprazole), and anticancer compounds. The molecular architecture of N-[4-(4-bromophenyl)-1H-imidazol-2-yl]-acetamide merges three critical pharmacophoric elements:
This tripartite design leverages the "heterocyclic hybridization" strategy to amplify target affinity while circumventing resistance mechanisms prevalent in existing therapeutics [3] [5].
Benzimidazole-acetamide hybrids represent a structurally refined subclass of nitrogen heterocycles engineered to overcome limitations of conventional scaffolds. Their significance stems from three key attributes:
Enhanced Binding Precision: The acetamide group (–NHCOCH₃) introduces a dual hydrogen-bonding motif capable of forming critical interactions with enzyme active sites. For instance, in dihydrofolate reductase (DHFR) inhibitors, this moiety anchors the protein backbone via N–H⋯O=C and C=O⋯H–N bonds, disrupting folate metabolism in pathogens [9].
Optimized Pharmacokinetics: Benzimidazole derivatives conjugated with acetamide exhibit superior metabolic stability compared to non-acylated analogs. The acetamide group reduces first-pass metabolism by sterically shielding vulnerable imidazole N–H bonds, thereby extending plasma half-life [5].
Broad-Spectrum Bioactivity: Empirical studies demonstrate that acetamide-functionalized benzimidazoles inhibit diverse disease targets:
Table 1: Bioactivity Profiles of Key Benzimidazole-Acetamide Hybrids
Compound | Biological Activity | Potency | Target |
---|---|---|---|
N1 (2MBI derivative) | Antibacterial vs. S. aureus | MIC = 1.27 μM | Dihydrofolate reductase |
N9 (2MBI derivative) | Anticancer (HCT116) | IC₅₀ = 5.85 μM | Tubulin |
Compound B (Xanthone-triazole) | α-Glucosidase inhibition | IC₅₀ = 13.0 μM | α-Glucosidase |
N18 (2MBI derivative) | Anticancer (HCT116) | IC₅₀ = 4.53 μM | DNA topoisomerase II |
The strategic incorporation of bromine at the para-position of the phenyl ring in N-[4-(4-bromophenyl)-1H-imidazol-2-yl]-acetamide induces three critical electronic and steric modifications:
Enhanced Lipophilicity: Bromine’s hydrophobic character elevates the compound’s calculated logP (cLogP ≈ 2.8), promoting membrane permeation. This effect is quantified by a 40–60% increase in cellular uptake compared to non-halogenated analogs, as measured in Caco-2 permeability assays [1] [3].
Resonance Stabilization: The electron-withdrawing bromine atom polarizes the aryl ring, generating a partial positive charge at the ipso-carbon. This dipole moment strengthens π-stacking interactions with aromatic residues (e.g., Phe308 in CYP51 enzymes), improving binding affinity by ΔG = –2.3 kcal/mol [3].
Steric Occlusion: The atomic radius of bromine (1.85 Å) creates optimal van der Waals contacts with hydrophobic enzyme subpockets inaccessible to smaller halogens. Molecular dynamics simulations confirm that 4-bromophenyl derivatives maintain stable binding poses (>90% occupancy over 100 ns) in fungal CYP51 catalytic sites [3] [7].
Brominated aryl-imidazoles leverage halogen bonding as a bioisosteric replacement strategy:
Halogen Bond Mimicry: The σ-hole of bromine serves as an electrophilic bioisostere for protonated amines, forming orthogonal interactions with carbonyl oxygens (distance: 3.0–3.5 Å; angle: 160–180°). This enables target engagement similar to nitrogen-based pharmacophores but with reduced basicity, minimizing off-target receptor activation [5].
Metabolic Resistance: Bromine’s lower susceptibility to oxidative metabolism compared to chlorine or iodine extends half-life in vivo. Microsomal stability assays show <15% debromination after 60 minutes incubation with CYP3A4, whereas chloro-analogs undergo 40–70% dehalogenation [1].
Tunable Electronic Effects: Bromine’s moderate Hammett constant (σₘ = 0.39) balances electron withdrawal without excessive ring deactivation, preserving imidazole nucleophilicity for H-bond donation—a critical feature absent in trifluoromethyl derivatives [10].
N-[4-(4-Bromophenyl)-1H-imidazol-2-yl]-acetamide shares key structural motifs with established drugs but incorporates targeted innovations:
Versus Fluconazole: While fluconazole relies on a triazole ring for CYP51 binding, the brominated imidazole core in our compound achieves comparable target occupancy via Br⋯O halogen bonding (bond strength: –4.2 kcal/mol) without inducing triazole-associated resistance mutations (e.g., Y132F) [3].
Versus Mebendazole: The acetamide linker replaces mebendazole’s carbamate group, reducing susceptibility to esterase hydrolysis while maintaining benzimidazole’s tubulin-binding geometry (dihedral angle: 15.7° vs. 16.2°) [5] [9].
Table 2: Physicochemical and Structural Profile of N-[4-(4-Bromophenyl)-1H-imidazol-2-yl]-acetamide
Property | Value | Method/Descriptor |
---|---|---|
CAS Registry Number | 160041-66-7 | Chemical Identifier |
Molecular Formula | C₁₁H₁₀BrN₃O | Empirical Formula |
Molecular Weight | 280.12 g/mol | Mass Spectrometry |
SMILES String | CC(=O)NC₁=NC(C₂=CC=C(Br)C=C₂)=CN₁ | Structural Descriptor |
Topological Polar Surface Area | 55.5 Ų | Computational Prediction |
Hydrogen Bond Donors | 2 (imidazole N–H, acetamide N–H) | Molecular Modeling |
Hydrogen Bond Acceptors | 3 (imidazole N, carbonyl O, imidazole =N) | Molecular Modeling |
cLogP | 2.81 | Lipophilicity Parameter |
Contemporary synthesis routes emphasize atom economy and green chemistry principles:
Multicomponent Reactions (MCRs): A ternary deep eutectic solvent (DES) composed of dimethylurea-SnCl₂-HCl enables one-pot cyclocondensation of 4-bromobenzaldehyde, acetamide, and ammonium acetate at 60–90°C. This method achieves 85–92% yield with >99% purity, eliminating column chromatography [7].
Solid-Phase Functionalization: Immobilized imidazole precursors on Wang resin permit sequential bromination (NBS/DMF) and acetamidation (acetyl chloride/pyridine), reducing purification steps while maintaining 75–80% overall yield [9].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: